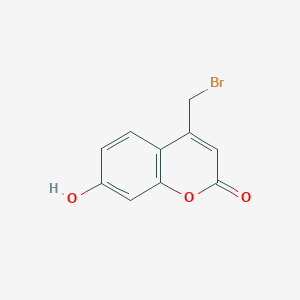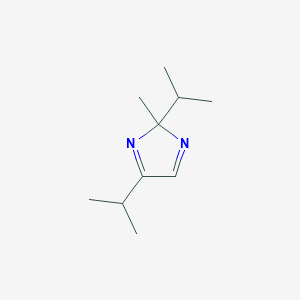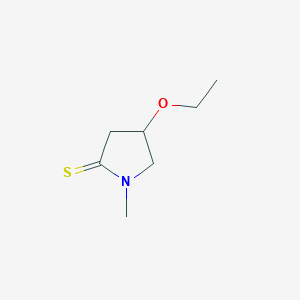
1-Methyl-4-ethoxypyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-ethoxypyrrolidine-2-thione, also known as MEPT, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. MEPT is a thione derivative of pyrrolidine and has a molecular formula of C8H15NS.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione is not well understood. However, it has been suggested that 1-Methyl-4-ethoxypyrrolidine-2-thione may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. 1-Methyl-4-ethoxypyrrolidine-2-thione may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. 1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-ethoxypyrrolidine-2-thione has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it has low toxicity. 1-Methyl-4-ethoxypyrrolidine-2-thione also has antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, 1-Methyl-4-ethoxypyrrolidine-2-thione has some limitations. Its mechanism of action is not well understood, and its long-term effects on human health are not yet known.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-4-ethoxypyrrolidine-2-thione. One potential area of research is the development of new antibiotics and antifungal agents based on the antimicrobial and antifungal properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. Another potential area of research is the development of new cancer therapies based on the anticancer properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. In addition, the mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione could be further studied to better understand its potential applications in scientific research.
Métodos De Síntesis
1-Methyl-4-ethoxypyrrolidine-2-thione can be synthesized through a one-pot reaction using 2-methylpyrrolidine, ethyl chloroformate, and ammonium thiocyanate. The reaction is carried out in the presence of triethylamine and dichloromethane as a solvent. The yield of 1-Methyl-4-ethoxypyrrolidine-2-thione obtained through this method is around 70-80%. The synthesis of 1-Methyl-4-ethoxypyrrolidine-2-thione is relatively simple and cost-effective, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and anticancer properties. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been studied for its potential use as a corrosion inhibitor and as an additive in lubricants. In addition, 1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential use in the synthesis of other organic compounds.
Propiedades
Número CAS |
190193-02-3 |
|---|---|
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
4-ethoxy-1-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-3-9-6-4-7(10)8(2)5-6/h6H,3-5H2,1-2H3 |
Clave InChI |
SMHDXFAWQBZDNC-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=S)N(C1)C |
SMILES canónico |
CCOC1CC(=S)N(C1)C |
Sinónimos |
2-Pyrrolidinethione, 4-ethoxy-1-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
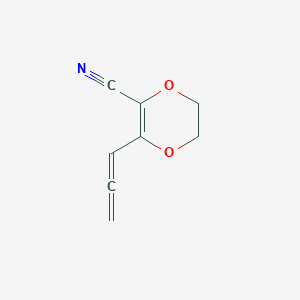
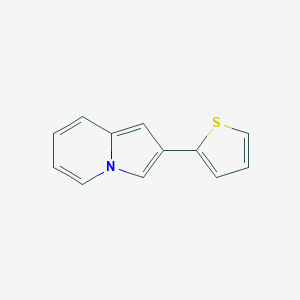
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
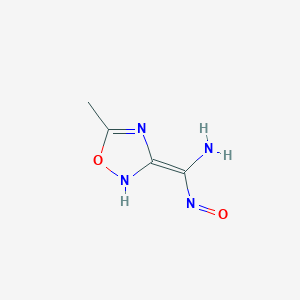
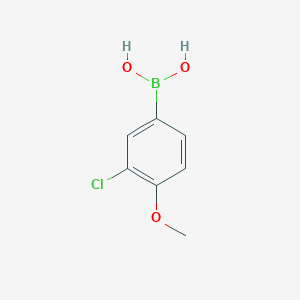

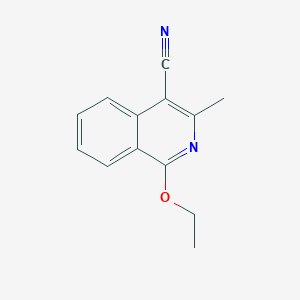
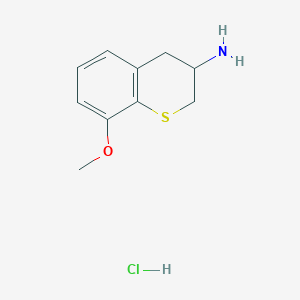
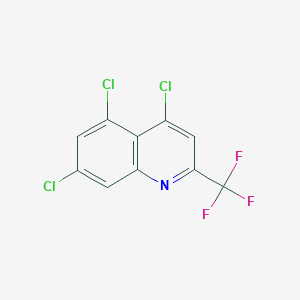
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
